N-(4-Methoxybenzyl)-4-nitropyridin-2-amine
Description
IUPAC Nomenclature and Molecular Formula Analysis
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the official name being N-[(4-methoxyphenyl)methyl]-4-nitropyridin-2-amine. This naming convention accurately reflects the structural components, indicating the presence of a 4-methoxyphenyl group connected through a methylene bridge to the nitrogen atom at position 2 of a 4-nitropyridine ring system. The compound is registered under Chemical Abstracts Service number 942076-74-6, providing a unique identifier for research and commercial applications.
The molecular formula C₁₃H₁₃N₃O₃ reveals the elemental composition, indicating thirteen carbon atoms, thirteen hydrogen atoms, three nitrogen atoms, and three oxygen atoms. The molecular weight is precisely calculated as 259.26 grams per mole, establishing the compound's mass characteristics for analytical and synthetic applications. The structural arrangement incorporates both aromatic ring systems connected through an amine linkage, creating a conjugated system with distinctive electronic properties.
The Simplified Molecular Input Line Entry System representation COC1=CC=C(C=C1)CNC2=NC=CC(=C2)N+[O-] provides a linear notation that captures the complete connectivity pattern. This notation clearly illustrates the methoxy substitution at the para position of the benzyl group, the secondary amine linkage, and the nitro group positioned at the 4-position of the pyridine ring. The International Chemical Identifier string InChI=1S/C13H13N3O3/c1-19-12-4-2-10(3-5-12)9-15-13-8-11(16(17)18)6-7-14-13/h2-8H,9H2,1H3,(H,14,15) further confirms the structural assignment and provides standardized chemical information for database searches and computational applications.
Crystallographic Data and Three-Dimensional Conformational Studies
Crystallographic analysis of related nitropyridine derivatives provides valuable insights into the three-dimensional conformational preferences of this compound. Studies on similar compounds reveal that nitro-substituted pyridine systems typically adopt specific conformational arrangements that minimize steric interactions while optimizing electronic stabilization. The presence of the nitro group at the 4-position of the pyridine ring significantly influences the overall molecular geometry and intermolecular packing arrangements.
Research on structurally related compounds demonstrates that the pyridine ring system maintains planarity, while the methoxybenzyl substituent can adopt various rotational conformations depending on crystal packing forces and intermolecular interactions. The methylene bridge connecting the benzyl group to the pyridine nitrogen provides conformational flexibility, allowing the molecule to adjust its three-dimensional shape to accommodate optimal intermolecular interactions in the solid state.
X-ray crystallographic studies of analogous nitro-substituted pyridine compounds show that hydrogen bonding patterns play crucial roles in determining crystal structures. The secondary amine functionality in this compound likely participates in intermolecular hydrogen bonding networks, potentially involving both the amine hydrogen as a donor and the nitro oxygen atoms as acceptors. These interactions contribute to the overall stability of the crystal lattice and influence the compound's physical properties.
The three-dimensional conformational studies indicate that the electronic distribution within the molecule is significantly affected by the presence of both electron-withdrawing and electron-donating substituents. The nitro group at position 4 creates an electron-deficient region, while the methoxy group on the benzyl ring provides electron density through resonance effects. This electronic asymmetry influences the molecular dipole moment and affects intermolecular interactions in both solid and solution phases.
Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Nuclear Magnetic Resonance spectroscopic analysis of this compound reveals characteristic signals that confirm the proposed structure and provide detailed information about the electronic environment of individual atoms. Proton Nuclear Magnetic Resonance spectroscopy typically shows distinct resonances for the aromatic protons of both the pyridine and benzyl ring systems, with chemical shifts reflecting the electronic effects of the substituents.
The methoxy group protons appear as a characteristic singlet at approximately 3.8 parts per million, while the methylene bridge protons connecting the benzyl group to the amine nitrogen typically resonate as a doublet due to coupling with the amine proton. The aromatic protons of the 4-methoxybenzyl group show the expected pattern for a para-disubstituted benzene ring, appearing as two sets of doublets with coupling constants characteristic of ortho-coupling relationships.
The pyridine ring protons exhibit chemical shifts that reflect the strong electron-withdrawing effect of the nitro group, with the proton at position 3 (ortho to the nitro group) appearing significantly downfield compared to the protons at positions 5 and 6. Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information, with the carbonyl carbon of the nitro group appearing at approximately 150 parts per million and the aromatic carbons showing characteristic chemical shifts for their respective electronic environments.
Infrared spectroscopy reveals diagnostic absorption bands that confirm the presence of key functional groups within the molecule. The nitro group exhibits characteristic symmetric and antisymmetric stretching vibrations at approximately 1350 and 1550 wavenumbers, respectively. The secondary amine functionality shows a characteristic nitrogen-hydrogen stretching absorption around 3300 wavenumbers, while the aromatic carbon-carbon stretching vibrations appear in the range of 1450-1600 wavenumbers.
Mass spectrometry analysis provides molecular weight confirmation and fragmentation pattern information that supports the proposed structure. The molecular ion peak appears at mass-to-charge ratio 259, corresponding to the calculated molecular weight. Characteristic fragmentation patterns include loss of the nitro group and cleavage of the methylene bridge, producing diagnostic fragment ions that confirm the structural assignment.
Comparative Analysis with Related Pyridine Derivatives
Comparative structural analysis with related pyridine derivatives reveals important insights into the unique characteristics of this compound. Examination of similar compounds such as N-(4-methoxybenzyl)pyridin-2-amine (CAS 52818-63-0) demonstrates the significant electronic and structural effects introduced by the nitro substitution. The unsubstituted analog has a molecular formula of C₁₃H₁₄N₂O and molecular weight of 214.26 grams per mole, highlighting the additional nitrogen and oxygen atoms contributed by the nitro group.
The presence of the nitro group in the 4-position creates substantial electronic differences compared to the unsubstituted pyridine derivative. While N-(4-methoxybenzyl)pyridin-2-amine exhibits basic properties typical of aromatic amines, the nitro-substituted compound shows significantly reduced basicity due to the strong electron-withdrawing effect of the nitro group. This electronic modification affects both the chemical reactivity and biological activity profiles of these related compounds.
Structural comparison with other nitro-substituted pyridine derivatives, such as 2-amino-4-nitropyridine (CAS 4487-50-7), provides additional perspective on the conformational and electronic characteristics. The crystallographic data for 2-amino-4-nitropyridine shows that the compound crystallizes in the monoclinic space group P2₁/c with specific hydrogen bonding patterns involving the amino and nitro groups. These structural features suggest that this compound likely exhibits similar hydrogen bonding capabilities, although the bulkier benzyl substituent may influence the specific packing arrangements.
Analysis of the electronic properties reveals that the combination of electron-withdrawing and electron-donating substituents in this compound creates a unique electronic distribution pattern. The methoxy group on the benzyl ring provides electron density through resonance effects, while the nitro group on the pyridine ring withdraws electron density through both inductive and resonance mechanisms. This electronic asymmetry distinguishes the compound from simpler analogs and contributes to its distinctive chemical and physical properties.
The comparative analysis also extends to related compounds in pharmaceutical research, where similar structural motifs appear in various bioactive molecules. The quinoxaline derivatives mentioned in patent literature share some structural features with pyridine analogs, although they incorporate additional ring systems that modify their biological activity profiles. These comparisons highlight the importance of precise structural modifications in determining the specific properties and applications of heterocyclic compounds.
| Compound | Molecular Formula | Molecular Weight | CAS Number | Key Structural Features |
|---|---|---|---|---|
| This compound | C₁₃H₁₃N₃O₃ | 259.26 | 942076-74-6 | Nitro group at position 4, methoxybenzyl substituent |
| N-(4-methoxybenzyl)pyridin-2-amine | C₁₃H₁₄N₂O | 214.26 | 52818-63-0 | Unsubstituted pyridine, methoxybenzyl substituent |
| 2-amino-4-nitropyridine | C₅H₅N₃O₂ | 139.11 | 4487-50-7 | Primary amine, nitro group at position 4 |
| (4-Methoxybenzyl)pyridin-2-ylmethylamine | C₁₄H₁₆N₂O | 228.29 | 121020-62-0 | Extended methylene bridge, no nitro substitution |
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-4-nitropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-19-12-4-2-10(3-5-12)9-15-13-8-11(16(17)18)6-7-14-13/h2-8H,9H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBFXHDMRPEHQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC=CC(=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90730541 | |
| Record name | N-[(4-Methoxyphenyl)methyl]-4-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90730541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942076-74-6 | |
| Record name | N-[(4-Methoxyphenyl)methyl]-4-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90730541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxybenzyl)-4-nitropyridin-2-amine typically involves a multi-step process. One common method includes the nitration of 2-aminopyridine followed by the introduction of the 4-methoxybenzyl group. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent step involves the reaction of the nitrated product with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate, often in a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxybenzyl)-4-nitropyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Formation of 4-methoxybenzoic acid derivatives.
Reduction: Formation of N-(4-methoxybenzyl)-4-aminopyridin-2-amine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Antimalarial Activity
Recent studies have demonstrated that derivatives of N-(4-Methoxybenzyl)-4-nitropyridin-2-amine exhibit promising antimalarial properties. A specific derivative, 2-chloro-N-(4-methoxybenzyl)-5-nitropyridin-4-amine, was synthesized and tested for its efficacy against malaria parasites. The compound showed moderate yields in synthesis and significant interaction with the parasite's cellular components, indicating potential for further development as an antimalarial agent .
Antipsychotic Properties
Research has indicated that compounds similar to this compound may exhibit antipsychotic effects through their interaction with potassium channels. These findings suggest that the compound could play a role in developing new treatments for psychiatric disorders .
Organic Synthesis Applications
Building Block in Organic Chemistry
this compound serves as a crucial building block in organic synthesis. Its unique structure allows for the creation of various organic molecules, facilitating the development of more complex compounds . This versatility makes it valuable in synthesizing pharmaceuticals and agrochemicals.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(4-Methoxybenzyl)-4-nitropyridin-2-amine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved would depend on the specific biological system being studied.
Comparison with Similar Compounds
Key Structural Differences
The compound is compared to structurally related molecules (Table 1), focusing on aromatic systems, substituents, and functional groups:
Table 1: Structural and Functional Comparison
Electronic and Reactivity Profiles
- Nitro Group Impact: The 4-nitro group on pyridine in the target compound enhances electron deficiency, making the ring less susceptible to electrophilic substitution compared to non-nitro analogs like N-(4-Methoxybenzyl)pyridin-2-amine . This effect is more pronounced than in benzene-based nitro compounds (e.g., 4MNB) due to pyridine’s inherent electron deficiency . In contrast, the trifluoroethoxy group in N-(3-methoxy-4-((3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methoxy)benzyl)-1-methylpiperidin-4-amine () introduces both steric bulk and electron-withdrawing effects, though less potent than nitro.
- Methoxybenzyl Group: The 4-methoxybenzyl group facilitates hydrophobic interactions and may enhance membrane permeability.
Biological Activity
N-(4-Methoxybenzyl)-4-nitropyridin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by a pyridine ring substituted with a nitro group and a methoxybenzyl moiety. Its molecular formula is with a molecular weight of approximately 246.26 g/mol. The synthesis typically involves the reaction of 4-nitropyridin-2-amine with 4-methoxybenzyl chloride under basic conditions, yielding the target compound in moderate to high yields.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing the pyridine structure have shown selective antibacterial activity against various Gram-positive bacteria, including resistant strains like MRSA and VRE . The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 2.0 μM against Micrococcus luteus.
Anticancer Activity
The compound's potential as an anticancer agent has also been investigated. A study focusing on aryl-substituted pyridine derivatives demonstrated that such compounds can inhibit tubulin assembly, which is crucial for cancer cell proliferation. The antiproliferative activity was assessed against several cancer cell lines, revealing IC50 values in the nanomolar range for some derivatives .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| CA-4 | HeLa | 4–5 |
| This compound | A549 | 180 |
| HT-29 | 3100 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substituents on the pyridine ring and the benzyl group. Studies indicate that electron-donating groups at the para-position of the benzyl ring enhance antiproliferative activity, while bulky groups may reduce it .
Case Studies and Experimental Data
- Antiviral Activity : In a high-throughput screening, related compounds targeting enterovirus proteins demonstrated antiviral properties, suggesting a broader spectrum of biological activity beyond antibacterial effects .
- Cognitive Enhancement : Research has highlighted that some derivatives of pyridine compounds exhibit cholinesterase inhibition, which is beneficial in treating neurodegenerative diseases like Alzheimer's . Molecular docking studies have shown that these compounds can effectively interact with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), leading to enhanced cognitive function.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of N-(4-Methoxybenzyl)-4-nitropyridin-2-amine in academic laboratories?
- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution (NAS) or coupling reactions. A representative approach involves reacting 4-nitropyridin-2-amine with 4-methoxybenzyl chloride in the presence of a base such as triethylamine (TEA) in dichloromethane (DCM). Post-reaction purification is achieved using column chromatography with ethyl acetate/hexane gradients. Yield optimization often requires controlled stoichiometry and inert conditions (e.g., nitrogen atmosphere) to prevent byproduct formation .
Q. Which spectroscopic and analytical techniques are critical for characterizing N-(4-Methoxybenzyl)-4-nitropyridin-2-amine?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : - and -NMR to confirm substitution patterns and methoxy/amine functionality.
- Infrared (IR) Spectroscopy : Identification of nitro (NO) stretching vibrations (~1520–1350 cm) and aromatic C–H bonds.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.
- X-ray Diffraction : Single-crystal analysis resolves molecular geometry and intermolecular interactions .
Q. How do researchers address solubility and stability challenges during experimental workflows with this compound?
- Methodological Answer :
- Solubility : The compound is sparingly soluble in water but dissolves well in polar aprotic solvents (e.g., DCM, DMF) and moderately in ethyl acetate. Sonication or mild heating (≤50°C) enhances dissolution.
- Stability : Protect from light and moisture due to nitro group sensitivity. Storage under argon at –20°C is recommended for long-term stability .
Advanced Research Questions
Q. What crystallographic strategies are employed to resolve the molecular structure of N-(4-Methoxybenzyl)-4-nitropyridin-2-amine?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals grown via slow evaporation (e.g., from ethanol) are analyzed using SHELX programs for structure solution and refinement. ORTEP-3 is used for thermal ellipsoid visualization. Key parameters include bond lengths (e.g., C–N, C–O), torsion angles (e.g., methoxy group orientation), and hydrogen-bonding networks (e.g., N–H···O interactions) .
Q. How can computational chemistry models predict the reactivity of the nitro group in this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model nitro group reduction pathways or electrophilic substitution. Frontier molecular orbital (FMO) analysis predicts sites for nucleophilic attack. Solvent effects (e.g., polarizable continuum models) refine reaction energy profiles. Validation involves comparing computed vs. experimental UV-Vis or IR spectra .
Q. What experimental strategies resolve contradictions in spectroscopic data for derivatives of this compound?
- Methodological Answer :
- Cross-Technique Validation : Combine NMR, IR, and MS to confirm functional group assignments.
- Dynamic NMR : Resolve conformational equilibria (e.g., hindered rotation of the methoxybenzyl group).
- Crystallographic Refinement : Use SHELXL to adjust displacement parameters and occupancy ratios in disordered crystals .
Q. How does the nitro group influence intermolecular interactions in solid-state structures?
- Methodological Answer : The nitro group participates in C–H···O and N–H···O hydrogen bonds, stabilizing crystal packing. For example, in related benzamide derivatives, nitro groups form infinite tape structures along crystallographic axes. Synchrotron data can reveal weak interactions (e.g., π-stacking) enhanced by electron-withdrawing nitro effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
